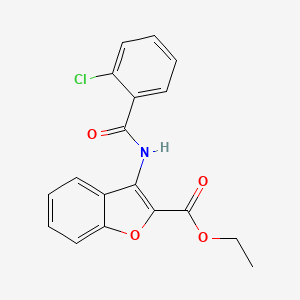

Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate

Description

Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate is a benzofuran-derived small molecule characterized by a 2-chlorobenzamido substituent at the C3 position of the benzofuran core and an ethyl ester group at C2. This compound belongs to a class of heterocyclic molecules widely investigated for their diverse pharmacological properties, including enzyme inhibition (e.g., urease, carbonic anhydrase) and antiproliferative activities .

Propriétés

IUPAC Name |

ethyl 3-[(2-chlorobenzoyl)amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO4/c1-2-23-18(22)16-15(12-8-4-6-10-14(12)24-16)20-17(21)11-7-3-5-9-13(11)19/h3-10H,2H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSOVMSIOCJTNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate typically involves the condensation of 2-chlorobenzoyl chloride with 3-amino-2-benzofurancarboxylic acid, followed by esterification with ethanol. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions typically require the use of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction of a nitro group can produce an amine.

Applications De Recherche Scientifique

Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies of enzyme inhibition and protein binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The benzofuran ring and the 2-chlorobenzamido group are likely involved in these interactions, contributing to the compound’s overall biological activity.

Comparaison Avec Des Composés Similaires

Table 1: Comparative Overview of Benzofuran Derivatives

*Hypothetical yield based on analogous hydrazide-condensation reactions .

Key Research Findings and Implications

Enzyme Inhibition Potential: The 2-chlorobenzamido group positions Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate as a candidate for urease or carbonic anhydrase inhibition, analogous to benzofuran-oxadiazole hybrids .

Synthetic Scalability: Ultrasonic methods and hydrazinolysis offer scalable routes for derivatives, though crystallographic studies (e.g., ) are critical for optimizing bioactivity.

Activité Biologique

Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate is a synthetic organic compound belonging to the class of benzofuran derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and as a therapeutic agent against several diseases.

Chemical Structure and Properties

The molecular formula of Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate is C₁₈H₁₈ClN₁O₃. The structure features a benzofuran core, which is a fused bicyclic system composed of a benzene ring and a furan ring, along with an ethyl ester group and a 2-chlorobenzamido substituent. This unique structural composition is believed to contribute to its diverse biological activities.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate exhibit significant antibacterial properties. For instance, derivatives of benzofuran have shown promising efficacy against bacterial strains such as Escherichia coli and Bacillus subtilis. One study reported that certain related compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics like penicillin, indicating their potential as effective antibacterial agents .

Acetylcholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) is another area where this compound shows potential. AChE inhibitors are crucial in treating conditions like Alzheimer's disease. Preliminary results suggest that benzofuran derivatives, including Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate, may exhibit AChE inhibitory activity, although further modifications might enhance their efficacy .

Anticancer Activity

Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate has been investigated for its anticancer properties, particularly through its action as an inhibitor of cyclin-dependent kinases (CDKs). CDKs play vital roles in cell cycle regulation; thus, inhibiting them can lead to disrupted cell proliferation and potential apoptosis in cancer cells. Some studies have reported that related compounds have shown promising results in preclinical models against various cancer cell lines.

Summary of Biological Activities

| Activity | Target | Effectiveness |

|---|---|---|

| Antibacterial | E. coli, B. subtilis | Comparable MIC to penicillin |

| AChE Inhibition | Acetylcholinesterase | Potential inhibitor with further modifications needed |

| Anticancer | Cyclin-dependent kinases | Induces apoptosis in cancer cells |

Case Studies and Research Findings

- Antibacterial Efficacy : A study evaluated the antibacterial properties of various benzofuran derivatives, including Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate. The results indicated significant antibacterial activity against E. coli with an MIC value of approximately 1.80 µg/mL .

- AChE Inhibitory Activity : In vitro assays demonstrated that certain derivatives exhibited AChE inhibition, suggesting potential therapeutic applications in neurodegenerative diseases .

- Anticancer Mechanism : Research has shown that the compound can inhibit CDK6 and CDK9, leading to reduced tumor growth in preclinical models. This positions Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate as a candidate for further development in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.